3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine
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Overview
Description
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with dimethyl groups at positions 5 and 7, and a propan-1-amine group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-amine with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-1-amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2-amine
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Uniqueness
3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine is unique due to its specific substitution pattern and the presence of the propan-1-amine group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H16N4 |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C11H16N4/c1-8-6-9(2)15-11(13-8)7-10(14-15)4-3-5-12/h6-7H,3-5,12H2,1-2H3 |
InChI Key |
IBZAIMSBYLIVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)CCCN)C |
Origin of Product |
United States |
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